4-(2,5-Dichlorophenyl)butanoic acid
Overview
Description
Scientific Research Applications
Molecular Docking and Vibrational Studies
4-(2,5-Dichlorophenyl)butanoic acid, among other similar compounds, has been subject to comprehensive spectroscopic and structural investigations. The studies involve experimental spectra (FT-IR and FT-Raman) and theoretical calculations using the DFT approach. These investigations provide insights into the molecular stability, resulting from hyper-conjugative interactions and charge delocalization, as analyzed through natural bond orbital (NBO) analysis. The compounds also demonstrate potential as nonlinear optical materials due to their dipole moment and first hyperpolarizabilities, indicating their significance in the field of photonics and optoelectronics. Additionally, Auto-dock studies suggest that these butanoic acid derivatives exhibit good biological activities, especially in inhibiting Placenta growth factor (PIGF-1), hinting at their potential pharmacological importance (Vanasundari et al., 2018).
Synthesis of Unnatural α-Amino Acids and Heterocycles
The compound has been used in the synthesis of unnatural α-amino acids and various heterocycles, highlighting its utility in creating new bases of nucleoside moieties. This process involves reactions with different reagents, indicating the compound's versatility in chemical synthesis and its potential application in the development of pharmaceuticals and nucleoside analogs (El-Hashash & Rizk, 2013).
Biological Activity and Medicinal Chemistry
Development of New Heterocyclic Compounds
4-(2,5-Dichlorophenyl)butanoic acid has been used in synthesizing new heterocyclic compounds with expected biological activity. The compound's reactions with various agents have led to the formation of structures displaying antimicrobial and antifungal activities. This underlines the compound's role as a precursor in developing new therapeutic agents and its significance in medicinal chemistry (Sayed et al., 2003).
Biological Activity of Multicomponent Crystals
The compound has also been involved in forming multicomponent crystals (MCCs) with various coformers. These MCCs exhibit a range of crystal classes, such as salts and cocrystals, with different stoichiometries. Notably, the compound's conformational flexibility and synthon versatility in these MCCs make it a potential tool in crystal engineering, with implications for drug design and pharmaceutical development (Malapile et al., 2021).
Safety And Hazards
Future Directions
Hybrid glutaric acid-amides molecules of the general formula ArN(H)C(=O)(CH2)3C(=O)OH have attracted recent interest in terms of biological activity, that is, as anti-cancer and anti-leishmanial agents . The Ar = 2,4-dichlorophenyl derivative has been reported previously but without spectroscopic and crystallographic characterization . Therefore, future research could focus on the spectroscopic and crystallographic characterization of “4-(2,5-Dichlorophenyl)butanoic acid”.
properties
IUPAC Name |
4-(2,5-dichlorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKILGBCDDSQPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655664 | |
Record name | 4-(2,5-Dichlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichlorophenyl)butanoic acid | |
CAS RN |
855152-60-2 | |
Record name | 4-(2,5-Dichlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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